molecular formula C14H19F2NO2 B6142399 {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine CAS No. 923183-36-2

{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine

Cat. No. B6142399
CAS RN: 923183-36-2
M. Wt: 271.30 g/mol
InChI Key: YFFRJLLEJCROBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine is a chemical compound with the CAS Number: 923183-36-2 . It has a molecular weight of 271.31 . The IUPAC name for this compound is {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19F2NO2/c1-18-12-8-10 (4-5-11 (12)19-13 (15)16)14 (9-17)6-2-3-7-14/h4-5,8,13H,2-3,6-7,9,17H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry: Drug Development

This compound is utilized in medicinal chemistry for the development of new pharmaceuticals. Its structure, featuring difluoromethoxy and methoxy groups, can be pivotal in creating molecules with potential therapeutic effects. For instance, modifications of this compound could lead to the development of new drugs that target specific receptors or enzymes within the body, offering treatment options for diseases that currently have limited therapies .

Pharmacology: Study of Drug Action

In pharmacology, researchers can use this compound to study drug action mechanisms. By observing how the compound interacts with biological systems, scientists can gain insights into the pharmacodynamics and pharmacokinetics of new drugs. This can help in understanding the compound’s metabolism, absorption, distribution, and excretion, which are crucial for drug design .

Biochemistry: Enzyme Inhibition

The compound’s ability to interact with enzymes makes it a valuable tool in biochemistry for studying enzyme inhibition. It can be used to investigate the inhibition kinetics and understand the biochemical pathways that are affected by the compound. This knowledge is essential for the design of inhibitors that can regulate metabolic pathways involved in various diseases .

Chemical Synthesis: Difluoromethylation Reactions

In chemical synthesis, this compound can be employed in difluoromethylation reactions. These reactions are important for introducing difluoromethyl groups into other molecules, which can significantly alter their chemical and physical properties, such as volatility, lipophilicity, and metabolic stability, making them more suitable for drug development .

Materials Science: Functional Materials Development

The unique properties of the compound can be harnessed in materials science for the development of functional materials. Its structural components can be incorporated into polymers or coatings to impart specific characteristics like increased resistance to degradation or altered electrical properties, which can be beneficial in creating advanced materials for various applications .

Analytical Chemistry: Method Development

Lastly, in analytical chemistry, this compound can be used to develop new analytical methods. Its distinct chemical structure allows it to serve as a standard or reagent in chromatography, mass spectrometry, or spectroscopy. This aids in the detection and quantification of similar compounds or in the study of complex biological matrices where precise measurement is crucial .

Safety and Hazards

The safety data sheet (MSDS) for {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine can be found on the product page of the supplier . It’s crucial to refer to this document for comprehensive safety and handling information.

properties

IUPAC Name

[1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO2/c1-18-12-8-10(4-5-11(12)19-13(15)16)14(9-17)6-2-3-7-14/h4-5,8,13H,2-3,6-7,9,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFRJLLEJCROBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCCC2)CN)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[4-(Difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine

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